3-ethyl-5-methyl-2,3-dihydro-1H-indole
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Overview
Description
3-ethyl-5-methyl-2,3-dihydro-1H-indole is an organic compound belonging to the class of indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical processes that ensure high yield and purity. For example, the industrial synthesis of 3-methylindole involves heating propionaldehyde and phenylhydrazine to remove water molecules, followed by heating with zinc chloride or sulfuric acid to remove ammonia molecules .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-ethyl-5-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-ethyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing cell signaling pathways and exerting biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-methylindole: Similar structure but lacks the ethyl group.
5-methoxy-N,N-dimethyltryptamine: Contains a methoxy group and a dimethylaminoethyl side chain.
Uniqueness
3-ethyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-3-9-7-12-11-5-4-8(2)6-10(9)11/h4-6,9,12H,3,7H2,1-2H3 |
InChI Key |
JBPSFHJHZQSVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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